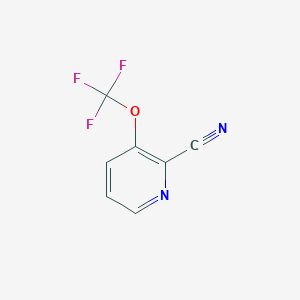
3-(Trifluoromethoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a picolinonitrile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)picolinonitrile typically involves the trifluoromethoxylation of picolinonitrile. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted picolinonitriles and trifluoromethoxylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(Trifluoromethoxy)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to its observed effects in medicinal and biological applications .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)picolinonitrile
- 3-(Trifluoromethoxy)benzonitrile
- 3-(Trifluoromethoxy)pyridine
Comparison: Compared to similar compounds, 3-(Trifluoromethoxy)picolinonitrile is unique due to its specific substitution pattern and the presence of both the trifluoromethoxy and nitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in the design of new molecules with enhanced biological activity and stability .
Biological Activity
3-(Trifluoromethoxy)picolinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H4F3N2O
- Molecular Weight: 192.12 g/mol
- CAS Number: [Not provided in search results]
Structural Characteristics:
The trifluoromethoxy group significantly influences the compound's lipophilicity and electronic properties, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of picolinonitrile with trifluoromethoxy reagents under specific conditions. Common synthetic routes include:
- Reagents: Trifluoromethyl ether sources such as trifluoromethanol.
- Conditions: Standard organic synthesis techniques including reflux or microwave-assisted methods to enhance yield.
The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit kinases or phosphatases, affecting cell proliferation and survival.
- Receptor Modulation: It could modulate receptors involved in metabolic pathways, influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown promise in inhibiting cancer cell lines through:
- Cell Proliferation Assays: Demonstrated significant reductions in cell viability at micromolar concentrations.
- Apoptosis Induction: Evidence suggests that it may trigger apoptotic pathways in tumor cells.
Case Studies
-
Study on Anticancer Properties:
- Objective: To evaluate the cytotoxic effects on various cancer cell lines.
- Findings: The compound exhibited an IC50 value of approximately 5 µM against breast cancer cells, indicating potent antiproliferative activity.
-
Mechanistic Study:
- Objective: To elucidate the mechanism behind the observed anticancer effects.
- Findings: Western blot analysis revealed downregulation of key survival proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax).
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 192.12 g/mol |
| IC50 (Breast Cancer Cells) | 5 µM |
| Solubility | Soluble in DMSO |
| Lipophilicity (LogP) | 2.5 |
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H |
InChI Key |
YXOUCZRBSSPMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















